molecular formula C14H16N4O3 B2509964 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448034-20-5

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2509964
CAS No.: 1448034-20-5
M. Wt: 288.307
InChI Key: HEUQBNBUHPRFAE-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
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Biological Activity

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound's mechanism of action and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo and isoxazole derivatives, characterized by the presence of a tetrahydrobenzo[c]isoxazole moiety. Its chemical formula is C16H18N4O2C_{16}H_{18}N_4O_2, and it exhibits properties typical of heterocyclic compounds that influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo and isoxazole compounds exhibit potent anti-inflammatory effects. For instance, studies have shown that certain synthesized derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The in vitro inhibition studies demonstrated that these compounds selectively inhibited COX-2 while sparing COX-1, suggesting a favorable therapeutic profile for treating inflammatory diseases without significant gastrointestinal side effects .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
C11285
C21090
C31580

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, the compound demonstrated a synergistic effect when combined with doxorubicin, enhancing apoptosis in cancer cells .

Case Study: Breast Cancer Cell Line
In a study involving MCF-7 cells:

  • Cytotoxicity : The compound showed an IC50 value of 15 µM.
  • Synergistic Effect : When used in combination with doxorubicin (IC50 = 10 µM), the combined treatment resulted in an IC50 value of 5 µM.

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) = 32 µg/mL.
  • Escherichia coli : MIC = 64 µg/mL.

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. For instance:

  • COX Enzyme Inhibition : By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase through modulation of cyclin-dependent kinases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and isoxazole rings can significantly enhance potency and selectivity. For instance:

  • Substituents on the benzene ring have been shown to affect both COX inhibition and cytotoxicity.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(11-8-12-18(16-11)6-3-7-20-12)15-14-9-4-1-2-5-10(9)17-21-14/h8H,1-7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUQBNBUHPRFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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